Home > Products > Screening Compounds P16789 > N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide -

N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide

Catalog Number: EVT-5785358
CAS Number:
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

This can be achieved by reacting catechol with 1,2-dibromoethane followed by amination using ammonia. [, ]

This can be achieved by reacting biphenyl with oxalyl chloride or thionyl chloride. [, ]

The final step involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 4-biphenylcarbonyl chloride in the presence of a suitable base, such as triethylamine or pyridine. [, ]

Molecular Structure Analysis

The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-biphenylcarboxamide can be analyzed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. The benzodioxin ring is expected to adopt a non-planar conformation due to the saturated dihydro-ring. [] The biphenyl group will likely adopt a twisted conformation minimizing steric hindrance between the ortho-hydrogens. []

Chemical Reactions Analysis
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding 2,3-dihydro-1,4-benzodioxin-6-amine and 4-biphenylcarboxylic acid. [, ]
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions like halogenation, nitration, and sulfonation. [, ]
  • Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride. [, ]
Mechanism of Action
  • Enzyme Inhibition: This molecule may inhibit enzymes like α-glucosidase, acetylcholinesterase, or lipoxygenase, similar to other benzodioxin derivatives reported in the provided research papers. [, , , , , , ]
  • Receptor Interaction: It could potentially interact with receptors involved in various physiological processes like pain, inflammation, or neurotransmission. [, , , , , ]
  • Modulation of Ion Channels: The compound might modulate ion channels affecting cellular excitability or signal transduction pathways. [, , ]
Applications
  • Drug Discovery: The compound could serve as a starting point for developing novel drugs targeting a variety of diseases like inflammation, pain, diabetes, and Alzheimer’s disease. [, , , , , , , , , , ]
  • Biochemistry and Pharmacology: It can be used as a tool to study enzyme kinetics and receptor-ligand interactions, furthering our understanding of various biological processes. [, , , , , , ]
  • Materials Science: The presence of aromatic rings suggests the potential for interesting optical and electronic properties, making it a candidate for developing novel materials. [, ]

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide is a sulfonamide derivative synthesized and studied for its biological activity. This compound demonstrated notable bacterial biofilm inhibition against Escherichia coli and Bacillus subtilis. [] Additionally, the compound exhibited modest cytotoxicity. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

Compound Description: This series of compounds represents a group of N-alkyl/aralkyl substituted derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide. Two compounds within this series, 5f and 5e, exhibited notable bacterial biofilm inhibition against Escherichia coli and Bacillus subtilis. [] These derivatives also demonstrated modest cytotoxicity. [] The specific alkyl/aralkyl substituents for 5f and 5e were not provided in the abstract.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This sulfonamide derivative serves as the parent compound in a series of synthesized anti-diabetic agents. [] While the compound itself did not demonstrate strong anti-diabetic potential, it laid the foundation for developing more potent derivatives. []

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds represents a group of substituted acetamides derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, designed and synthesized as potential anti-diabetic agents. [] While most of the compounds displayed weak to moderate inhibitory activities against α-glucosidase, compounds 7i and 7k exhibited notable potency with IC50 values of 86.31±0.11 μM and 81.12±0.13 μM, respectively. [] The specific substituents for 7i and 7k were not detailed in the abstract.

Relevance: This series shares the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide core structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-biphenylcarboxamide, further emphasizing the significance of this scaffold in medicinal chemistry. The presence of the phenylsulfonyl group and the variation in the N-phenyl substituents highlight the structure-activity relationship studies around this core structure for targeting α-glucosidase as a potential therapeutic strategy for type-2 diabetes. []

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: Serving as a precursor in the synthesis of potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes, this compound forms the basis for various N-alkyl/aralkyl substituted derivatives. [, ]

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series encompasses a range of substituted acetamides derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide. Synthesized and evaluated for their enzyme inhibitory potential, these compounds showed notable activity against α-glucosidase and acetylcholinesterase (AChE). []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

Compound Description: This series encompasses a variety of N-alkyl/aralkyl substituted sulfonamides. These compounds were synthesized and studied for their potential as antibacterial agents and lipoxygenase inhibitors. [] Specific compounds showing significant antibacterial activity included: * N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) [] * N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) [] * N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5b) []Compounds exhibiting decent lipoxygenase inhibition included: * N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) [] * N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) []

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of a variety of 2-[amino]-N-(un/substituted)phenylacetamides, which are investigated for their antimicrobial and antifungal activities. []

2-[amino]-N-(un/substituted)phenylacetamides

Compound Description: This series of compounds, derived from 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, represents a group of substituted acetamides studied for their antimicrobial and antifungal properties. Notably, compound 7l, 2-[amino]-N-(3,5-dimethylphenyl)acetamide, exhibited promising antimicrobial potential with low hemolytic activity. []

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of compounds, synthesized from 1,4-benzodioxan-6-amine and 4-chlorobenzenesulfonyl chloride, was designed as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. [] Within this series:* N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) and * N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d)displayed moderate acetylcholinesterase inhibitory potential. [] Additionally:* N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5i) and* N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5f) showed moderate α-glucosidase inhibitory activity. []

N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides

Compound Description: This series of compounds, designed as potential acetylcholinesterase inhibitors, highlights the value of incorporating sulfonamide functionalities and a benzodioxane ring system into drug design. [] While specific compounds and their activities were not detailed in the abstract, the research suggests that these structural features contribute to the inhibitory action against acetylcholinesterase. []

N/O-substituted derivatives of benzodioxane containing sulfonamides

Compound Description: This broadly defined set of compounds encompasses various N- and O-substituted derivatives of benzodioxane-containing sulfonamides. Researchers synthesized and investigated these derivatives for their enzyme inhibitory potential against cholinesterase, lipoxygenase, and α-glucosidase, as well as their antibacterial activity. [] The study highlighted the promising potential of these derivatives, particularly the N- and O-substituted derivatives, as inhibitors of the aforementioned enzymes and as antibacterial agents. []

Properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbenzamide

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H17NO3/c23-21(22-18-10-11-19-20(14-18)25-13-12-24-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,23)

InChI Key

LHKNVRRXZKOGJD-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.